molecular formula C10H10N2O2 B2938899 Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1354766-75-8

Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2938899
CAS No.: 1354766-75-8
M. Wt: 190.202
InChI Key: CYSZDDQCBJDTCZ-UHFFFAOYSA-N
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Description

Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound features a fused bicyclic system, which includes an imidazole ring fused to a pyridine ring, with a methyl group at the 6th position and a carboxylate ester at the 2nd position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate typically involves the condensation of 2-aminopyridine with α-bromoacetophenone, followed by cyclization and esterification reactions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile, and catalysts like potassium carbonate or sodium methoxide .

Industrial Production Methods: Industrial production methods for this compound may involve multi-step synthesis processes that are optimized for large-scale production. These methods often include the use of automated reactors and continuous flow systems to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium methoxide in methanol.

Major Products:

Scientific Research Applications

Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and antiviral properties.

    Medicine: Investigated for its potential use in the development of new drugs for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular processes .

Comparison with Similar Compounds

Uniqueness: Methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate is unique due to the presence of both a methyl group at the 6th position and a carboxylate ester at the 2nd position. This unique combination of functional groups contributes to its distinct chemical reactivity and biological activity .

Properties

IUPAC Name

methyl 6-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-7-3-4-9-11-8(10(13)14-2)6-12(9)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYSZDDQCBJDTCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C=C(N=C2C=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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